molecular formula C15H22N2O2S B5774679 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide

2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide

货号 B5774679
分子量: 294.4 g/mol
InChI 键: PVPBAVQIZCUHMV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide, also known as CX-5461, is a small molecule drug that has been developed as a potential anticancer agent. It was first discovered in 2009 by researchers at the Queensland Institute of Medical Research in Australia. The drug has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.

作用机制

2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide works by inhibiting the activity of RNA polymerase I, a key enzyme involved in the transcription of ribosomal RNA. This leads to the disruption of ribosome biogenesis, which in turn activates the DNA damage response pathway. The activation of this pathway ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. This is due to the fact that cancer cells are more dependent on ribosome biogenesis for their survival than normal cells. In addition, 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to induce DNA damage response pathways, leading to the activation of apoptosis in cancer cells.

实验室实验的优点和局限性

One of the main advantages of 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is its selective toxicity towards cancer cells, which makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is its potential toxicity towards normal cells, which may limit its use in certain clinical settings.

未来方向

There are several potential future directions for the development of 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide as an anticancer agent. One area of research is the identification of biomarkers that can predict the response of cancer cells to the drug. Another area of research is the development of combination therapies that can enhance the efficacy of 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide. Finally, there is also interest in the development of 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide analogues that can improve the drug's pharmacokinetic properties and reduce its potential toxicity towards normal cells.
In conclusion, 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is a promising anticancer drug that has shown selective toxicity towards cancer cells in preclinical studies. Although there are limitations to its use, the drug has several potential future directions for development as an effective anticancer agent.

合成方法

2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is synthesized through a multi-step process involving the reaction of several chemical intermediates. The process starts with the reaction of cyclohexylamine and ethyl 2-bromoacetate to form N-cyclohexyl-ethyl 2-bromoacetamide. This intermediate is then reacted with thiophene-2-carboxylic acid to form the final product, 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide.

科学研究应用

2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to selectively target cancer cells by inhibiting the activity of RNA polymerase I, an enzyme that is essential for the production of ribosomal RNA. This leads to the disruption of ribosome biogenesis and the induction of DNA damage response pathways, ultimately resulting in cancer cell death. The drug has been tested in various preclinical models of cancer, including breast, ovarian, and pancreatic cancer, and has shown promising results in inhibiting tumor growth.

属性

IUPAC Name

2-(cyclohexanecarbonylamino)-4-ethyl-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-3-11-9(2)20-15(12(11)13(16)18)17-14(19)10-7-5-4-6-8-10/h10H,3-8H2,1-2H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPBAVQIZCUHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。